molecular formula C16H13Cl2N3O3S2 B2702113 3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946239-91-4

3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2702113
CAS RN: 946239-91-4
M. Wt: 430.32
InChI Key: JKGFDOFLPRNOGU-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 20791938

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide consists of a dichlorobenzene core with a sulfonamide group and a pyridazinyl moiety. The chlorine atoms are attached at positions 3 and 4, and the thiophene ring contributes to its overall structure .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. For instance, a study by Nikulsinh Sarvaiya and colleagues synthesized compounds that exhibited antimicrobial properties, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

Research has also focused on the synthesis of sulfonamide derivatives for anticancer applications. A study synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety, which showed remarkable activity against various cancer cell lines (Rathish et al., 2012). This suggests that sulfonamide compounds could be valuable in cancer research and therapy.

Enzyme Inhibition

Sulfonamide compounds have been identified as potent enzyme inhibitors. For example, compounds synthesized for enzyme inhibition studies showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential applications in treating diseases related to enzyme dysfunction (Kausar et al., 2019).

Molecular Docking and In Vitro Screening

The utility of sulfonamide derivatives extends to molecular docking and in vitro screening, exploring their potential as ligands for protein targets. A study involved the synthesis of pyridine and fused pyridine derivatives, subjected to molecular docking screenings, revealing moderate to good binding energies on the target protein, showcasing the versatility of these compounds in drug discovery (Flefel et al., 2018).

properties

IUPAC Name

3,4-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c17-12-4-3-11(10-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFDOFLPRNOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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